molecular formula C14H18N6O4 B11258715 N4-(furan-2-ylmethyl)-5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4,6-triamine

N4-(furan-2-ylmethyl)-5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4,6-triamine

Cat. No.: B11258715
M. Wt: 334.33 g/mol
InChI Key: PZQUHKCBFXYSEN-UHFFFAOYSA-N
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Description

N4-(furan-2-ylmethyl)-5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4,6-triamine is a pyrimidine derivative characterized by a triamine backbone at positions 2, 4, and 6, with a nitro group at position 4. The N4 position is substituted with a furan-2-ylmethyl group, while the N2 position features a tetrahydrofuran-2-ylmethyl substituent.

Properties

Molecular Formula

C14H18N6O4

Molecular Weight

334.33 g/mol

IUPAC Name

4-N-(furan-2-ylmethyl)-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine

InChI

InChI=1S/C14H18N6O4/c15-12-11(20(21)22)13(16-7-9-3-1-5-23-9)19-14(18-12)17-8-10-4-2-6-24-10/h1,3,5,10H,2,4,6-8H2,(H4,15,16,17,18,19)

InChI Key

PZQUHKCBFXYSEN-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-[(FURAN-2-YL)METHYL]-5-NITRO-N2-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the furan and oxolane substituents through nucleophilic substitution reactions. Key reagents include furan-2-carbaldehyde and oxolane-2-carbaldehyde, which are reacted with appropriate amines under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation to form furan derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The pyrimidine core can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Functionalized pyrimidine derivatives.

Scientific Research Applications

N4-[(FURAN-2-YL)METHYL]-5-NITRO-N2-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-2,4,6-TRIAMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N4-[(FURAN-2-YL)METHYL]-5-NITRO-N2-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-2,4,6-TRIAMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N4-(furan-2-ylmethyl)-5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4,6-triamine can be contextualized against related pyrimidine triamine derivatives (Table 1). Key comparison metrics include substituent effects, molecular weight, and synthetic strategies.

Table 1: Comparative Analysis of Pyrimidine Triamine Derivatives

Compound Name Substituents (N2/N4) Molecular Formula Molecular Weight Melting Point (°C) Key Features Reference
This compound N2: Tetrahydrofuran-2-ylmethyl; N4: Furan-2-ylmethyl C14H18N6O4 346.33 N/A Nitro group at C5; cyclic ether substituents enhance rigidity Target
N2-(furan-2-ylmethyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine N2: Furan-2-ylmethyl; N4: Methyl C10H12N6O3 264.24 N/A Simpler substituents; lacks cyclic ether moiety
N4-(2,5-dimethoxyphenyl)-5-nitro-N2-(2-phenylethyl)pyrimidine-2,4,6-triamine N2: 2-Phenylethyl; N4: 2,5-Dimethoxyphenyl C20H22N6O4 410.43 N/A Aryl substituents increase lipophilicity
5-[(4-methoxyphenyl)methyl]pyrimidine-2,4,6-triamine C5: 4-Methoxybenzyl C12H15N5O 245.28 N/A No nitro group; substitution at C5 instead of N2/N4
Pyrimidine-2,4,6-triamine (base structure) None C4H7N5 125.13 N/A Parent compound; used as a precursor for nitration and alkylation

Key Insights:

Substituent Effects :

  • The tetrahydrofuran-2-ylmethyl group at N2 in the target compound introduces conformational rigidity compared to linear alkyl chains (e.g., 3-methoxypropyl in ). This rigidity may influence binding interactions in biological systems.
  • Furan-2-ylmethyl at N4 contrasts with methyl () or aryl groups (), balancing hydrophilicity and aromaticity.

Synthetic Strategies: Nitration of 2,4,6-triaminopyrimidine (as in ) is a critical step for introducing the nitro group. Subsequent alkylation with furan-2-ylmethyl and tetrahydrofuran-2-ylmethyl halides would yield the target compound.

Biological Relevance :

  • While biological data for the target compound are absent in the evidence, structurally similar pyrimidine triamines (e.g., ligands in ) have shown activity in targeting RNA in myotonic dystrophy. The nitro group may confer unique reactivity for therapeutic applications.

Biological Activity

N4-(furan-2-ylmethyl)-5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4,6-triamine is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C17H21N5O3C_{17}H_{21}N_{5}O_{3}, with a molecular weight of 343.4 g/mol. The presence of the nitro group and the furan moiety contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to pyrimidine derivatives. For instance, derivatives containing furan and tetrahydrofuran rings have shown promising results against various pathogens.

CompoundActivityReference
This compoundModerate antimicrobial activity against ESKAPE pathogens
Benzofuran derivativesExcellent antimicrobial activity

In vitro tests indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial potential.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Compounds with similar structural features have been documented to inhibit COX-1 and COX-2 effectively.

Structural Activity Relationship (SAR) :

  • Nitro Group : Enhances electron-withdrawing properties, increasing binding affinity to enzyme active sites.
  • Furan and Tetrahydrofuran Moieties : Contribute to hydrophobic interactions with enzyme targets.

Case Study 1: Antimicrobial Evaluation

A study evaluated the compound against a panel of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). The results indicated variable potency but notable activity against S. aureus and K. pneumoniae.

Case Study 2: COX Inhibition

In a separate investigation, the compound was tested for its ability to inhibit COX enzymes. The results demonstrated that it could significantly reduce prostaglandin synthesis in vitro, correlating with its anti-inflammatory potential.

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